molecular formula C6H8N2O B156974 2-Amino-3-methoxypyridine CAS No. 10201-71-5

2-Amino-3-methoxypyridine

Cat. No. B156974
CAS RN: 10201-71-5
M. Wt: 124.14 g/mol
InChI Key: HNAYRVKSWGSQTP-UHFFFAOYSA-N
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Patent
US08865732B2

Procedure details

To a solution of 2-nitro-3-methoxypyridine (32 g, 208 mmol) in EtOAc (150 mL) and MeOH (35 mL) under a nitrogen atmosphere was added 10% palladium on carbon (1.5 g, 1.4 mmol). This mixture was purged with H2 three times and the mixture was stirred for 3 h under a hydrogen atmosphere. The reaction mixture was purged with N2 three times, filtered through Celite, and the filter cake was washed with EtOAc (2×35 ml). The combined filtrate were concentrated and dried over high vacuum to afford 25.8 grams (100%) of 2-amino-3-methoxypyridine: LCMS (m/z): 125.0 (MH+); 1H NMR (300 MHz, CDCl3): 7.66 (m, 1H), 6.90 (m, 1H), 6.61 (m, 2H), 4.64 (s, br, 2H), 3.83 (s, 3H).
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][N:5]=1)([O-])=O>CCOC(C)=O.CO.[Pd]>[NH2:1][C:4]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
[N+](=O)([O-])C1=NC=CC=C1OC
Name
Quantity
150 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 h under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This mixture was purged with H2 three times
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with N2 three times
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
the filter cake was washed with EtOAc (2×35 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate were concentrated
CUSTOM
Type
CUSTOM
Details
dried over high vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=NC=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.